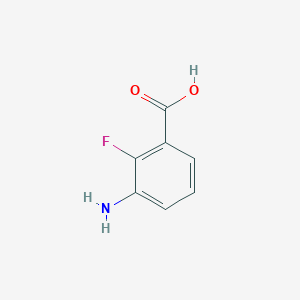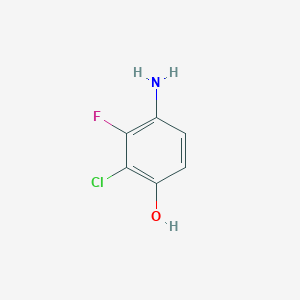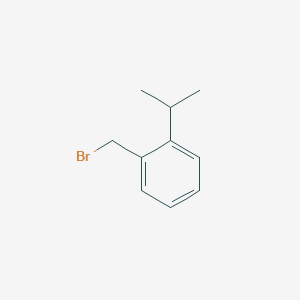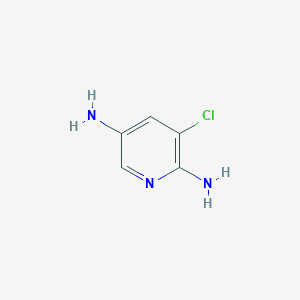![molecular formula C10H17N3 B1290089 2-[2-(1h-Pyrazol-1-yl)ethyl]piperidine CAS No. 1052680-10-0](/img/structure/B1290089.png)
2-[2-(1h-Pyrazol-1-yl)ethyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-[2-(1h-Pyrazol-1-yl)ethyl]piperidine" is a chemical structure that is not directly mentioned in the provided papers. However, the papers discuss various piperidine derivatives and their synthesis, which can provide insights into the general characteristics and chemical behavior of piperidine compounds. Piperidine is a six-membered heterocyclic amine with one nitrogen atom, and it is a key structural motif in many pharmaceuticals and organic compounds .
Synthesis Analysis
The synthesis of piperidine derivatives can be complex and involves multiple steps. For instance, the synthesis of piperidine imino-C-glycosides involves a stereoselective addition of 2-thiazolylmagnesium bromide to an N-glycosylhydroxylamine, followed by reduction and intramolecular cyclization . Another example is the synthesis of pyrazolo[1,5-a]pyridine derivatives, which involves reductive amination, amide hydrolysis, and N-alkylation . These methods demonstrate the versatility of piperidine synthesis and the ability to introduce various functional groups to the piperidine core.
Molecular Structure Analysis
Piperidine derivatives often exhibit interesting molecular structures due to the presence of various substituents. For example, a pyrazolopyrimidine ligand with a piperidine moiety has been synthesized and used to obtain copper(II) complexes, showcasing the ligand's ability to chelate metal ions . The molecular structure of piperidine derivatives can significantly influence their chemical properties and interactions with biological targets.
Chemical Reactions Analysis
Piperidine derivatives can participate in a variety of chemical reactions. The piperidine moiety can act as a protecting group for phenols, showing stability under ortho-lithiation conditions and concentrated hydrobromic acid . Additionally, piperidine derivatives can be involved in cross-condensation reactions to form spiro compounds with potential physiological activity . These reactions highlight the reactivity and functionalization potential of the piperidine ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For instance, the crystal structure of a piperidine derivative revealed that the piperidine ring adopts a chair conformation and forms hydrogen bonds and weak interactions in the crystal lattice . The presence of various substituents on the piperidine ring can also affect the compound's binding affinity to biological receptors, as seen in the synthesis of compounds with high affinity for dopamine receptors . These properties are crucial for the development of piperidine-based pharmaceuticals.
Applications De Recherche Scientifique
Anticholinesterase Agents
Research has shown that pyrazolines, which include compounds structurally related to 2-[2-(1h-Pyrazol-1-yl)ethyl]piperidine, can be synthesized as potential anticholinesterase agents. These compounds have been studied for their effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important in the treatment of neurodegenerative disorders (Altıntop, 2020).
Aurora Kinase Inhibitors for Cancer Treatment
A compound structurally similar to 2-[2-(1h-Pyrazol-1-yl)ethyl]piperidine has been investigated as an Aurora kinase inhibitor, which might be useful in treating cancer (ロバート ヘンリー,ジェームズ, 2006).
Cannabinoid Receptor Antagonists
Pyrazole derivatives, related to 2-[2-(1h-Pyrazol-1-yl)ethyl]piperidine, have been explored as specific antagonists for cannabinoid receptors. These compounds may have therapeutic applications in antagonizing the side effects of cannabinoids (Lan et al., 1999).
Synthesis of Polyfunctional Pyridines
Studies have reported the synthesis of novel polyfunctional pyrazolyl-substituted pyridines, where compounds related to 2-[2-(1h-Pyrazol-1-yl)ethyl]piperidine are used. These compounds have potential applications in various technological fields (Latif et al., 2003).
Development of Multifunctional Agents for CNS Disorders
Research into N-alkylated arylsulfonamide derivatives of (aryloxy)ethyl piperidines, closely related to 2-[2-(1h-Pyrazol-1-yl)ethyl]piperidine, has led to the identification of compounds with potential as multifunctional agents in the treatment of complex CNS disorders (Canale et al., 2016).
Synthesis of Crizotinib Intermediate
2-[2-(1h-Pyrazol-1-yl)ethyl]piperidine-related compounds have been used in the synthesis of Crizotinib, an important drug used in cancer treatment. A robust synthesis method has been developed for this purpose (Fussell et al., 2012).
Safety And Hazards
The safety data sheet for a similar compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), with potential risks including acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Propriétés
IUPAC Name |
2-(2-pyrazol-1-ylethyl)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-2-6-11-10(4-1)5-9-13-8-3-7-12-13/h3,7-8,10-11H,1-2,4-6,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMVKNSVSMEHPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCN2C=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(1h-Pyrazol-1-yl)ethyl]piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

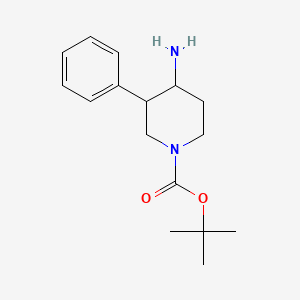
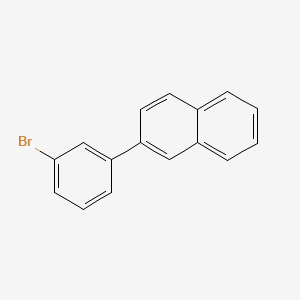
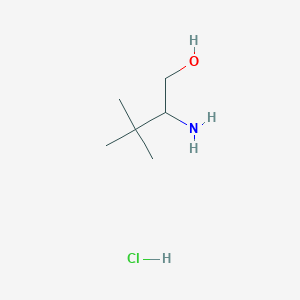
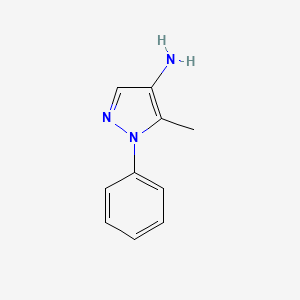
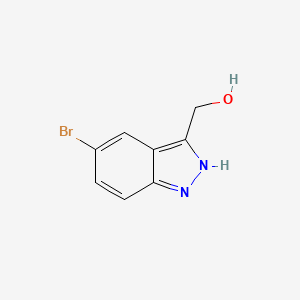
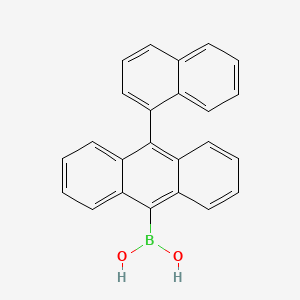
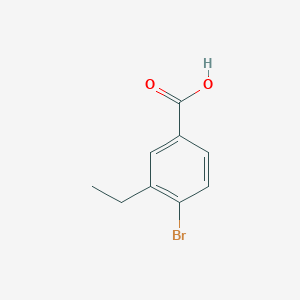
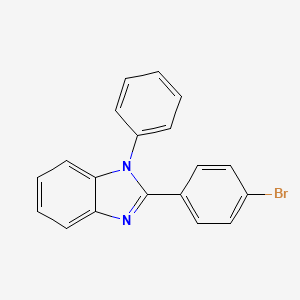
![1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole](/img/structure/B1290028.png)
![2-Chloro-6,7-dihydrobenzo[b]thiophen-4(5H)-one](/img/structure/B1290029.png)
